molecular formula C8H13BrN2 B2937466 3-bromo-1-(2,2-dimethylpropyl)-1H-pyrazole CAS No. 2159909-20-1

3-bromo-1-(2,2-dimethylpropyl)-1H-pyrazole

Cat. No.: B2937466
CAS No.: 2159909-20-1
M. Wt: 217.11
InChI Key: LKHQRIJWOOTISF-UHFFFAOYSA-N
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Description

3-Bromo-1-(2,2-dimethylpropyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom and a 2,2-dimethylpropyl group makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(2,2-dimethylpropyl)-1H-pyrazole typically involves the bromination of 1-(2,2-dimethylpropyl)-1H-pyrazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually include room temperature and a reaction time of several hours to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2,2-dimethylpropyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated pyrazole.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azido-pyrazoles, thio-pyrazoles, and alkoxy-pyrazoles.

    Oxidation Reactions: Products include pyrazole oxides.

    Reduction Reactions: Products include hydrogenated pyrazoles.

Scientific Research Applications

3-Bromo-1-(2,2-dimethylpropyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-(2,2-dimethylpropyl)-1H-pyrazole: Unique due to the presence of both a bromine atom and a 2,2-dimethylpropyl group.

    1-(2,2-Dimethylpropyl)-1H-pyrazole: Lacks the bromine atom, which may result in different reactivity and biological activity.

    3-Bromo-1H-pyrazole: Lacks the 2,2-dimethylpropyl group, which may affect its chemical properties and applications.

Uniqueness

This compound is unique due to the combination of the bromine atom and the 2,2-dimethylpropyl group

Properties

IUPAC Name

3-bromo-1-(2,2-dimethylpropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2/c1-8(2,3)6-11-5-4-7(9)10-11/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHQRIJWOOTISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1C=CC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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